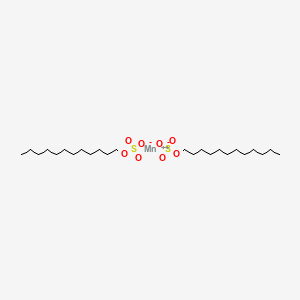
Decyl hydrogen sulphate, manganese(2+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl hydrogen sulphate, manganese(2+) salt is a chemical compound with the molecular formula C12H26MnO4S It is a manganese salt of decyl hydrogen sulphate, which is an anionic surfactant
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of decyl hydrogen sulphate, manganese(2+) salt typically involves the reaction of decyl hydrogen sulphate with a manganese(2+) salt. One common method is to react decyl hydrogen sulphate with manganese(2+) chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The process involves the careful addition of decyl hydrogen sulphate to a solution containing manganese(2+) ions, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Decyl hydrogen sulphate, manganese(2+) salt can undergo various chemical reactions, including:
Reduction: The manganese(2+) ion can also be reduced to manganese(0) in the presence of strong reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation states of manganese, such as manganese(3+) and manganese(4+).
Reduction: Manganese metal (Mn).
Substitution: Various substituted derivatives of decyl hydrogen sulphate.
Scientific Research Applications
Decyl hydrogen sulphate, manganese(2+) salt has several scientific research applications:
Mechanism of Action
The mechanism of action of decyl hydrogen sulphate, manganese(2+) salt involves its interaction with molecular targets and pathways. The manganese(2+) ion can participate in redox reactions, influencing various biochemical processes. In biological systems, it can act as a cofactor for enzymes, facilitating catalytic reactions . The decyl hydrogen sulphate moiety contributes to the compound’s surfactant properties, enhancing its ability to interact with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Sodium tetradecyl sulfate: An anionic surfactant used in medicine and industry.
Potassium permanganate: A strong oxidizing agent used in various chemical reactions.
Manganese(II) sulfate: A manganese salt with applications in agriculture and industry.
Uniqueness
Decyl hydrogen sulphate, manganese(2+) salt is unique due to its combination of surfactant properties and redox activity. This dual functionality makes it valuable in diverse applications, from catalysis to biomedical research .
Properties
CAS No. |
38344-88-6 |
|---|---|
Molecular Formula |
C24H50MnO8S2 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
dodecyl sulfate;manganese(2+) |
InChI |
InChI=1S/2C12H26O4S.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |
InChI Key |
XNOVTKYXONNKRE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Mn+2] |
Related CAS |
151-41-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















